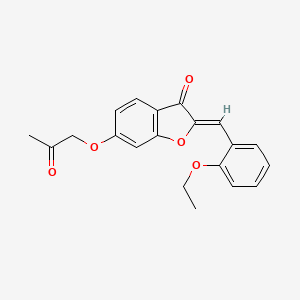
(2Z)-2-(2-ethoxybenzylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2Z)-2-(2-ethoxybenzylidene)-6-(2-oxopropoxy)-1-benzofuran-3(2H)-one, also known as EBOB, is a chemical compound that has been widely studied in the field of medicinal chemistry due to its potential therapeutic properties. In
Applications De Recherche Scientifique
Organic Synthesis and Catalysis
- Benzofuran derivatives are synthesized through various methods, including reactions of acetylenecarboxylic acids with amines and subsequent hydrolysis, showcasing the versatility of benzofuran compounds in organic synthesis. The study by Iwanami et al. detailed the hydrolysis of different benzofuran derivatives, highlighting their potential in creating complex organic molecules (Iwanami, Kenjo, Nishibe, Kajiura, & Isoyama, 1964).
- Modular approaches to synthesize benzofurans and related compounds using Claisen rearrangement and ring-closing metathesis have been developed, indicating the importance of these compounds in constructing natural products and pharmaceuticals. This method offers a straightforward strategy for producing benzofurans and highlights their significance in the synthesis of phenylpropanoid natural products (Kotha & Solanke, 2022).
Material Science
- Research on fully bio-based benzoxazines derived from benzofuran structures showcases the development of materials with enhanced thermal properties and cross-linking density. These findings underscore the role of benzofuran derivatives in designing new polymeric materials with desirable features for industrial applications (Wang, Sun, Liu, Sudo, & Endo, 2012).
Propriétés
IUPAC Name |
(2Z)-2-[(2-ethoxyphenyl)methylidene]-6-(2-oxopropoxy)-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O5/c1-3-23-17-7-5-4-6-14(17)10-19-20(22)16-9-8-15(11-18(16)25-19)24-12-13(2)21/h4-11H,3,12H2,1-2H3/b19-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGZNQUXQIWBXTH-GRSHGNNSSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=CC=C1/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[3-(2,5-dimethoxyphenyl)-6-oxopyridazin-1-yl]-N-(furan-2-ylmethyl)acetamide](/img/structure/B2599541.png)
![1,3,9-Trimethyl-8-[[4-(trifluoromethyl)phenyl]methylsulfanyl]purine-2,6-dione](/img/structure/B2599542.png)
![N-[(1R,2R)-1-Amino-2,3-dihydro-1H-inden-2-yl]-3-cyclopentyl-5-methyl-1,2-oxazole-4-carboxamide;hydrochloride](/img/structure/B2599543.png)
![6-Bromo-2-ethylimidazo[1,2-a]pyridine-3-carboxylicacid](/img/structure/B2599546.png)
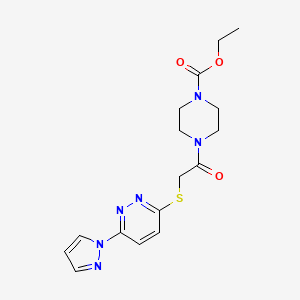
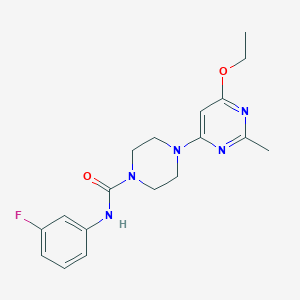
![5-(thiophen-2-yl)-1-[3-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxylic acid](/img/structure/B2599552.png)
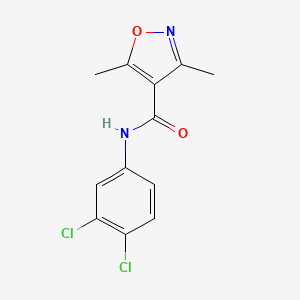

![N-[[1-(2-Methoxyethyl)pyrrolidin-3-yl]methyl]but-2-ynamide](/img/structure/B2599557.png)
![7-(Difluoromethyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carbonyl chloride](/img/structure/B2599559.png)
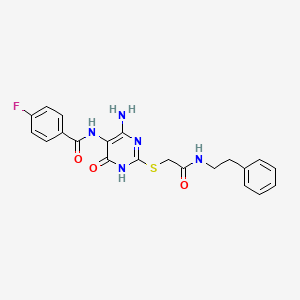
![7-(2-((1H-benzo[d]imidazol-2-yl)thio)ethyl)-3-methyl-8-(4-phenylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2599561.png)
![1-[4-[(3,5-Dimethylpyrazol-1-yl)methyl]piperidin-1-yl]prop-2-en-1-one](/img/structure/B2599563.png)